N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide

Description

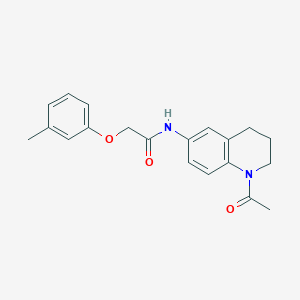

"N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide" is a synthetic acetamide derivative characterized by a tetrahydroquinoline core modified with an acetyl group at the 1-position and a 3-methylphenoxyacetamide moiety at the 6-position. This article focuses on comparing its structural, synthetic, and functional attributes with those of analogous compounds.

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(3-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-14-5-3-7-18(11-14)25-13-20(24)21-17-8-9-19-16(12-17)6-4-10-22(19)15(2)23/h3,5,7-9,11-12H,4,6,10,13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGVNHZHTUTHFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide is a synthetic organic compound that belongs to the acetamide class. It features a tetrahydroquinoline moiety, recognized for its presence in various biologically active molecules. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 302.4 g/mol. The structure includes a tetrahydroquinoline ring fused with an acetamide functional group and a phenoxy group.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N₂O₃ |

| Molecular Weight | 302.4 g/mol |

| CAS Number | 941871-39-2 |

Pharmacological Properties

Research indicates that compounds featuring the tetrahydroquinoline structure exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that tetrahydroquinoline derivatives possess significant antibacterial and antifungal properties. The presence of the acetamide and phenoxy groups may enhance these effects by improving solubility and bioavailability.

- Antioxidant Activity : The compound has demonstrated potential as an antioxidant, which may contribute to its protective effects against oxidative stress-related diseases.

- CNS Activity : Tetrahydroquinoline derivatives are known to interact with neurotransmitter systems. Preliminary studies suggest potential applications in treating neurological disorders due to their ability to modulate acetylcholine levels.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and oxidative stress.

- Receptor Modulation : It may act on various receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and uptake.

- Antioxidant Mechanisms : By scavenging free radicals and enhancing cellular antioxidant defenses, the compound may mitigate oxidative damage.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds within the same class:

- A study published in Medicinal Chemistry highlighted that tetrahydroquinoline derivatives exhibit promising antimicrobial activity against resistant strains of bacteria .

- Another research paper investigated the neuroprotective effects of related compounds in animal models of neurodegeneration, showing significant improvements in cognitive function .

- In vitro assays have demonstrated that these compounds can effectively inhibit key enzymes involved in inflammation pathways, suggesting potential therapeutic roles in inflammatory diseases .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Acetamide Derivatives

Key Observations :

- The tetrahydroquinoline core in the target compound and BG02641 distinguishes them from piperazinyl (NAPMA) or quinoxaline-based analogs .

- Substituent variations (e.g., 3-methylphenoxy vs.

- NAPMA’s piperazinyl group enhances solubility and may contribute to its osteoclast-inhibitory activity via c-Fos/NFATc1 pathway modulation .

Pharmacological and Functional Comparisons

Key Observations :

- The target compound’s tetrahydroquinoline scaffold is associated with diverse bioactivities in analogs, ranging from antimicrobial to anti-osteoporotic effects .

- NAPMA demonstrates robust in vivo efficacy in bone disease models, whereas alachlor’s utility is confined to agricultural applications .

Q & A

Q. Methodological Considerations :

- Reaction Optimization : Temperature (e.g., 80–120°C for cyclization), solvent polarity (e.g., DMF for amide coupling), and catalysts (e.g., HATU or EDCI for coupling) significantly impact yield .

- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization to isolate the pure product .

How does the structural complexity of this compound influence its pharmacological profile, and what in vitro assays are recommended for initial activity screening?

Advanced Research Question

The compound’s hybrid structure—combining a tetrahydroquinoline core with a phenoxyacetamide moiety—suggests potential interactions with:

- Kinase enzymes (via the acetylated tetrahydroquinoline).

- GPCRs (via the phenoxy group’s hydrophobic interactions).

Q. Screening Strategies :

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .

- Receptor Binding Studies : Radioligand displacement assays for serotonin or adrenergic receptors .

- Cytotoxicity Profiling : MTT assays on cancer cell lines to evaluate antiproliferative activity .

What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Basic Research Question

Essential Techniques :

Q. Advanced Characterization :

- X-ray Crystallography : Resolve stereochemistry and confirm intramolecular hydrogen bonding .

How can researchers design experiments to resolve contradictions in biological activity data observed across different studies?

Advanced Research Question

Common Sources of Discrepancies :

- Assay Variability : Differences in cell lines, enzyme isoforms, or incubation times.

- Compound Stability : Degradation under assay conditions (e.g., pH, temperature).

Q. Resolution Strategies :

- Standardized Protocols : Use validated assays (e.g., NIH/NCATS guidelines) and include positive controls (e.g., known kinase inhibitors) .

- Stability Studies : Monitor compound integrity via LC-MS during assays to rule out degradation artifacts .

- Dose-Response Analysis : Establish EC/IC values across multiple replicates to confirm potency trends .

What strategies are recommended for studying the pharmacokinetic properties, such as bioavailability and metabolic stability?

Advanced Research Question

Key Methodologies :

- In Vitro ADME :

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to predict hepatic clearance .

- Caco-2 Permeability : Assess intestinal absorption potential .

- In Vivo Pharmacokinetics :

- Plasma Exposure Studies : Administer intravenously/orally to rodents and measure AUC, , and bioavailability .

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites in plasma and urine .

How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced target selectivity?

Advanced Research Question

SAR Design :

- Core Modifications : Compare activity of acetyl vs. sulfonyl groups at the tetrahydroquinoline 1-position .

- Phenoxy Substituents : Test analogs with halogens (Cl, F) or methoxy groups at the 3-methylphenoxy position .

- Amide Linker : Replace acetamide with sulfonamide or urea to modulate solubility and binding .

Q. Data Analysis :

- Computational Modeling : Dock analogs into target protein structures (e.g., EGFR) using AutoDock Vina to predict binding modes .

What are the critical safety considerations for handling this compound in laboratory settings?

Basic Research Question

Safety Protocols :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of organic vapors .

- Waste Disposal : Neutralize reaction byproducts (e.g., acidic/basic residues) before disposal .

How can researchers leverage computational tools to predict the compound’s interaction with biological targets?

Advanced Research Question

Computational Workflow :

Target Identification : Use SwissTargetPrediction to rank potential targets (e.g., kinases, GPCRs) .

Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns to assess target engagement .

ADMET Prediction : Employ QikProp or ADMETLab to estimate logP, solubility, and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.